2,4,6-trimethyl-N'-[(1E)-(3-nitrophenyl)methylidene]benzene-1-sulfonohydrazide
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Overview
Description
2,4,6-trimethyl-N’-[(1E)-(3-nitrophenyl)methylidene]benzene-1-sulfonohydrazide is an organic compound with a complex structure that includes a benzene ring substituted with three methyl groups, a nitrophenyl group, and a sulfonohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N’-[(1E)-(3-nitrophenyl)methylidene]benzene-1-sulfonohydrazide typically involves the condensation of 2,4,6-trimethylbenzenesulfonyl hydrazide with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N’-[(1E)-(3-nitrophenyl)methylidene]benzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonohydrazides depending on the nucleophile used.
Scientific Research Applications
2,4,6-trimethyl-N’-[(1E)-(3-nitrophenyl)methylidene]benzene-1-sulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N’-[(1E)-(3-nitrophenyl)methylidene]benzene-1-sulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonohydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitrophenyl group may also participate in redox reactions, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trimethylbenzenesulfonyl hydrazide
- 3-nitrobenzaldehyde
- 2,4,6-trimethyl-1,3-benzenediamine
Uniqueness
2,4,6-trimethyl-N’-[(1E)-(3-nitrophenyl)methylidene]benzene-1-sulfonohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2,4,6-trimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-11-7-12(2)16(13(3)8-11)24(22,23)18-17-10-14-5-4-6-15(9-14)19(20)21/h4-10,18H,1-3H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZMFQDOEYZPDE-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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